molecular formula C12H18O2 B12725489 Ethyl alpha-allylcyclopent-2-ene-1-acetate CAS No. 84682-17-7

Ethyl alpha-allylcyclopent-2-ene-1-acetate

Cat. No.: B12725489
CAS No.: 84682-17-7
M. Wt: 194.27 g/mol
InChI Key: LLGQUDIFQHRDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl alpha-allylcyclopent-2-ene-1-acetate is an organic compound with the molecular formula C12H18O2. It is known for its unique structure, which includes a cyclopentene ring and an allyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl alpha-allylcyclopent-2-ene-1-acetate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentadiene with allyl bromide in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions typically include:

    Temperature: Room temperature to 60°C

    Catalysts: Base such as sodium hydroxide or potassium carbonate

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes:

    Raw Materials: Cyclopentadiene, allyl bromide, ethyl acetate

    Reaction Conditions: Controlled temperature and pressure

    Purification: Distillation or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-allylcyclopent-2-ene-1-acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, alkanes

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

Ethyl alpha-allylcyclopent-2-ene-1-acetate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl alpha-allylcyclopent-2-ene-1-acetate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic reactions.

    Interact with Receptors: Modulate receptor activity and signal transduction pathways.

    Affect Cellular Processes: Influence cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl alpha-allylcyclopent-2-ene-1-acetate can be compared with other similar compounds, such as:

    Ethyl cyclopent-2-ene-1-acetate: Lacks the allyl group, resulting in different reactivity and applications.

    Allyl cyclopent-2-ene-1-acetate: Lacks the ethyl ester group, affecting its solubility and chemical behavior.

    Cyclopent-2-ene-1-acetic acid: The acid form, which has different chemical properties and uses.

The uniqueness of this compound lies in its combination of the cyclopentene ring, allyl group, and ethyl ester, which confer distinct chemical and physical properties.

Properties

CAS No.

84682-17-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl 2-cyclopent-2-en-1-ylpent-4-enoate

InChI

InChI=1S/C12H18O2/c1-3-7-11(12(13)14-4-2)10-8-5-6-9-10/h3,5,8,10-11H,1,4,6-7,9H2,2H3

InChI Key

LLGQUDIFQHRDGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C1CCC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.